![molecular formula C15H10F4N2O3S B2458385 1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797349-94-0](/img/structure/B2458385.png)

1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

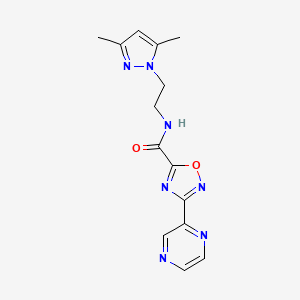

The compound contains a benzo[d]isoxazol-3-yl group, a 4-fluoro-3-(trifluoromethyl)phenyl group, and a methanesulfonamide group . The trifluoromethyl group is a functional group with the formula -CF3 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .科学的研究の応用

Synthesis and Chemical Reactivity

1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide, as part of a broader class of compounds, has been involved in various synthetic and chemical reactivity studies. Phenyliodoniumbis(fluorosulfonyl)methylide and phenyliodoniumbis(trifluoromethylsulfonyl)methylide, related compounds, have been synthesized and shown to yield phenylbis(fluorosulfonyl) methane and other derivatives through photochemical reactions, demonstrating their utility in organic synthesis and the study of electrophile catalyzed reactions between ylides and nucleophilic reagents (Orda, Maletina, & Yagupolskii, 1991). Additionally, the compound has been involved in vicarious nucleophilic substitution (VNS) reactions, highlighting its potential in the exploration of the VNS process on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).

Role in Organic Synthesis

The compound's derivatives have been synthesized and utilized in various organic synthesis reactions, such as Friedel–Crafts-type alkylation, showcasing the methodology for the synthesis of thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011). This demonstrates the compound's utility in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

Nucleophilic Fluoromethylation

An efficient methodology for nucleophilic fluoromethylation using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported, extending towards the synthesis of alpha-substituted fluoroalkane derivatives through selective reductive desulfonylation conditions. This showcases the compound's relevance in the development of new synthetic routes for the creation of fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Prakash et al., 2009).

Applications in Heterocyclic Compound Synthesis

The compound has been implicated in the synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement, highlighting its utility in the efficient and cost-effective synthesis of heterocyclic compounds. These compounds, including 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), have shown potential as antipsychotic compounds and efficient antiseizure agents, underscoring the compound's importance in medicinal chemistry (Arava et al., 2011).

作用機序

将来の方向性

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Its use in medicinal chemistry dates back to 1928, and research became more intense in the mid-1940s . The future may see further applications of this group in the development of new drugs and other compounds.

特性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2O3S/c16-12-6-5-9(7-11(12)15(17,18)19)21-25(22,23)8-13-10-3-1-2-4-14(10)24-20-13/h1-7,21H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCLAXNLLRZGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)

![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)

![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)

![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2458317.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458320.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-piperidino-1,3-thiazol-4(5H)-one](/img/structure/B2458324.png)